Trans-2-hydroxycyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C4H6O3 |
|---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3-/m1/s1 |
InChI Key |
SHFNREFETDKOIF-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1O)C(=O)O |
Canonical SMILES |
C1C(C1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for trans-2-hydroxycyclopropane-1-carboxylic acid. One common approach involves the cyclization of an appropriate precursor, such as an alkene or an alkyne, followed by hydroxylation at the cyclopropane ring. The choice of starting material and reaction conditions can vary, but the goal is to form the cyclopropane ring while maintaining the desired stereochemistry.
Industrial Production:: While not widely produced industrially, this compound can be synthesized on a laboratory scale. Researchers continue to explore efficient and scalable methods for its production.
Chemical Reactions Analysis
Hydroxylation: The hydroxyl group in trans-2-hydroxycyclopropane-1-carboxylic acid makes it susceptible to hydroxylation reactions. These reactions introduce additional hydroxyl groups or modify existing ones.
Acid-Base Reactions: As a carboxylic acid, it can participate in acid-base reactions, forming salts or esters.
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to various products.
- Hydroxylation: Typically performed using strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
- Acid-Base Reactions: Reaction with bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid).
- Ring-Opening: Requires nucleophiles (e.g., amines) or strong acids.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of O-Acetylserine Sulfhydrylase
Trans-2-hydroxycyclopropane-1-carboxylic acid has been identified as a non-natural small molecule inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria. Research indicates that derivatives of this compound exhibit high affinity towards OASS, with dissociation constants in the low micromolar range, suggesting potential use as antibacterial agents . The inhibition mechanism involves binding to the active site of the enzyme, which could lead to the development of novel antibiotics that target bacterial resistance mechanisms.
2. Synthesis of Antibacterial Compounds
The compound has been utilized in the design and synthesis of new antibacterial agents. For instance, this compound derivatives have shown promising activity against various strains of bacteria, including multidrug-resistant ones. The incorporation of this compound into drug design allows for the exploration of pro-drug strategies, where ester derivatives can enhance membrane permeability and bioavailability .
Synthetic Organic Chemistry Applications
1. Precursor in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns that can be exploited to create complex molecules. For example, it can be transformed into various carboxylic acid derivatives through oxidative fragmentation processes . This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
2. Generation of Mixed Anhydrides
Recent studies have demonstrated that this compound can be utilized to generate mixed anhydrides efficiently through oxidative fragmentation reactions. This process is significant for synthesizing acyl derivatives that are useful in various chemical applications, including peptide synthesis and esterification reactions .
Case Studies
Mechanism of Action
The exact mechanism of action for trans-2-hydroxycyclopropane-1-carboxylic acid remains an active area of research. It likely interacts with enzymes or receptors due to its structural features.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural features and functional groups of trans-2-hydroxycyclopropane-1-carboxylic acid with analogs:
Physical and Chemical Properties
Solubility :
- The hydroxyl group in this compound likely increases water solubility compared to phenyl or alkyl-substituted analogs. ACC, with an -NH₂ group, is highly polar and water-soluble, facilitating its role in plant physiology .
- Phenyl-substituted derivatives (e.g., trans-2-phenylcyclopropane-1-carboxylic acid) exhibit lower water solubility due to hydrophobic aromatic rings, favoring organic solvents like chloroform .
- Reactivity: The hydroxyl group may undergo esterification or oxidation. In contrast, ACC’s amino group is enzymatically cleaved to produce ethylene, a critical plant hormone . Phenyl-substituted analogs are stable under mild conditions, making them suitable for synthetic applications like Suzuki couplings .
Thermal Stability :
- Cyclopropane rings are generally strain-driven and prone to ring-opening. However, electron-withdrawing groups (e.g., -COOH) stabilize the ring. trans-2-Phenyl derivatives have higher thermal stability (melting point 86–88°C) compared to hydroxyl analogs .
Biological Activity
Trans-2-hydroxycyclopropane-1-carboxylic acid (THCA) is a cyclic carboxylic acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and as an anti-biofilm agent. This article explores the biological activity of THCA, supported by relevant research findings, data tables, and case studies.
This compound has the molecular formula and is characterized by a cyclopropane ring with a hydroxy and carboxylic acid functional group. Its structure contributes to its unique biological properties, particularly its interaction with various biological receptors.
THCA and its analogs have been shown to interact with hydroxy-carboxylic acid receptors (HCA), which play significant roles in metabolic processes. These receptors include:
- HCA1 (GPR81) : Involved in the regulation of lipolysis.
- HCA2 (GPR109A) : Mediates anti-lipolytic effects during fasting.
- HCA3 (GPR109B) : Primarily expressed in humans and regulates energy metabolism.
The activation of these receptors by THCA can lead to various metabolic outcomes, including decreased plasma free fatty acids and modulation of energy expenditure .
1. Anti-Biofilm Properties
Recent studies have demonstrated that THCA exhibits significant anti-biofilm activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound has been shown to disperse biofilms effectively, enhancing the efficacy of antibiotics. In a comparative study:
| Compound | Concentration (μg/ml) | % Biofilm Dispersal (S. aureus) | % Biofilm Dispersal (P. aeruginosa) |
|---|---|---|---|
| THCA | 125 | 100 | 60 |
| C2DA | 125 | 25 | 40 |
| T2DA | 125 | 0 | Not tested |
THCA not only dispersed biofilms but also improved the effectiveness of antibiotics such as tobramycin, tetracycline, and levofloxacin, indicating its potential use in clinical settings for infection control .
2. Metabolic Regulation
The interaction of THCA with HCA receptors suggests its role in metabolic regulation. Activation of these receptors can lead to:
- Inhibition of lipolysis during fasting.
- Modulation of insulin sensitivity.
- Impact on fatty acid metabolism.
The ability of THCA to influence these metabolic pathways highlights its potential therapeutic applications in conditions like obesity and diabetes .
Case Study 1: Efficacy Against Biofilms
In a laboratory setting, THCA was tested against biofilms formed by clinically relevant strains. The study found that at a concentration of 125 μg/ml, THCA effectively eradicated biofilms formed by S. aureus, showing a complete dispersal rate compared to lower rates observed with its analogs C2DA and T2DA. This suggests that THCA could be a promising candidate for developing new anti-biofilm therapies .
Case Study 2: Synergistic Effects with Antibiotics
In another study focusing on the combination effects of THCA with antibiotics, it was found that the minimum inhibitory concentration (MIC) required for effective biofilm eradication decreased significantly when combined with THCA. This synergistic effect could lead to reduced antibiotic dosages needed for effective treatment, minimizing potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
